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Specific Scientific Field: This application falls under the field of Industrial & Engineering Chemistry Research .
Comprehensive Summary of the Application: Terephthalohydroxamic acid (TPHA) is used in the chemical recycling of waste PET . This process is aimed at producing useful molecules from waste PET, which is a significant source of plastic waste .
Methods of Application or Experimental Procedures: A convenient one-pot−two-step process is used for the chemical recycling of waste PET to produce TPHA . The process involves the decomposition of PET pellets to the corresponding oligomeric mixture in boiling ethylene glycol. This is followed by treatment with hydroxylamine and hydrazine at room temperature in 1 hour .
Results or Outcomes: The process produces >90% overall yields of TPHA . This method of recycling PET waste is considered cost-effective and environmentally safe, reducing the growing pressure on the environment .
Specific Scientific Field: This application falls under the field of Green Chemistry .
Comprehensive Summary of the Application: Methanolysis is a catalytic process that employs high-temperature and high-pressure methanol to decompose PET into dimethyl terephthalate (DMT) and EG . This process is considered a chemical pathway for depolymerizing post-consumer PET plastic waste into monomeric feedstock .
Methods of Application or Experimental Procedures: The process involves treating PET waste with methanol under high temperature and pressure . The PET resins are completely decomposed into monomers within 24 hours .
Results or Outcomes: The yield of DMT, obtained by methanolysis at 25 °C, was 93.1% . This method of recycling PET waste is considered cost-effective and environmentally safe .
Specific Scientific Field: This application falls under the field of Biochemical Engineering .
Comprehensive Summary of the Application: Glycolysis is a process where PET is depolymerized using ethylene glycol . This process is aimed at producing useful molecules from waste PET .
Methods of Application or Experimental Procedures: A convenient and cost-efficient industrial strategy featuring the integration of glycolysis and enzymatic catalysis has been developed for the selective conversion of PET into terephthalic acid (TPA) . The products of glycolysis directly initiate the next round of the enzymatic system .
Results or Outcomes: Through this system, a total yield of 72.47% of bis-2-(hydroxyethyl) terephthalate (BHET) and mono-(2-hydroxyethyl) terephthalate (MHET) was produced by glycolysis .
Terephthalohydroxamic acid is an organic compound with the chemical formula . It is derived from terephthalic acid and features a hydroxamic acid functional group. This compound has garnered attention due to its potential applications in various fields, particularly in chemical recycling and as a chelating agent. Terephthalohydroxamic acid is characterized by its ability to form stable complexes with metal ions, which enhances its utility in different chemical processes and biological systems .
Terephthalohydroxamic acid exhibits notable biological activities, primarily due to its chelating properties. It has been studied for:
The synthesis of terephthalohydroxamic acid can be achieved through several methods:
Terephthalohydroxamic acid has several applications, including:
Studies on the interactions of terephthalohydroxamic acid with various metal ions reveal that it forms strong complexes with transition metals such as iron, copper, and zinc. These interactions are crucial for understanding its potential roles in biochemistry and environmental science. The stability constants of these complexes indicate that terephthalohydroxamic acid could effectively compete with other ligands for metal binding, which is vital for applications in both biological systems and industrial processes .
Terephthalohydroxamic acid shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness.
| Compound | Structure | Key Properties |
|---|---|---|
| Terephthalic Acid | C₈H₆O₄ | Precursor for polyesters; less reactive |
| Hydroxylamine | H₂N-OH | Strong reducing agent; simpler structure |
| Benzohydroxamic Acid | C₇H₉N₃O₂ | Antimicrobial properties; less complex |
| Salicylohydroxamic Acid | C₇H₇N₃O₃ | Anti-inflammatory; more functional groups |
Terephthalohydroxamic acid stands out due to its dual functionality as both a derivative of terephthalic acid and a hydroxamic acid, allowing it to engage in unique chemical interactions not observed in simpler compounds like hydroxylamine or benzohydroxamic acid.
Terephthalohydroxamic acid was first synthesized in the late 20th century as part of broader investigations into hydroxamic acids’ metal-binding capabilities. Early studies focused on modifying terephthalic acid—a well-known industrial precursor to polyethylene terephthalate (PET)—by substituting its carboxylic acid groups with hydroxamic functionalities. The compound’s initial synthesis aimed to explore its potential as a chelating agent for transition metals, a property rooted in the hydroxamic acid group’s ability to form stable complexes with metal ions.
The systematic IUPAC name for terephthalohydroxamic acid is N,N'-dihydroxyterephthalamide, reflecting its two hydroxamic acid groups (-C(=O)-N(-OH)-) attached to a benzene ring. It is classified as:
Alternative names include 1,4-benzenedicarbohydroxamic acid and terephthalodihydroxamic acid, with the CAS Registry Number 20073-80-7.
Terephthalohydroxamic acid has the molecular formula C~8~H~8~N~2~O~4~ and a molar mass of 196.16 g/mol. Its structure consists of a benzene ring with two hydroxamic acid groups at para positions (Figure 1). X-ray crystallographic studies of analogous hydroxamic acids reveal planar configurations for the hydroxamate moieties, with intermolecular hydrogen bonding influencing crystal packing.
Figure 1: Structural representation of terephthalohydroxamic acid.
(Insert hand-drawn or computational structure here, highlighting the benzene ring and hydroxamic acid groups.)
Terephthalohydroxamic acid is structurally derived from terephthalic acid (1,4-benzenedicarboxylic acid, C~8~H~6~O~4~). Replacing the carboxylic acid (-COOH) groups with hydroxamic acid (-CONHOH) groups alters its physicochemical properties:
| Property | Terephthalic Acid | Terephthalohydroxamic Acid |
|---|---|---|
| Functional groups | -COOH | -CONHOH |
| Solubility in water | Low | Moderate (pH-dependent) |
| Metal chelation capacity | Limited | High |
This substitution enhances its ability to form coordination polymers and metal-organic frameworks (MOFs), as demonstrated in studies involving yttrium-based MOFs.
Terephthalohydroxamic acid possesses the molecular formula C₈H₈N₂O₄ with a molecular weight of 196.16 g/mol [1]. The compound is characterized by a para-disubstituted benzene ring bearing two hydroxamic acid functional groups (-CONHOH) at the 1,4-positions. The International Union of Pure and Applied Chemistry name for this compound is 1-N,4-N-dihydroxybenzene-1,4-dicarboxamide [1].
The molecular structure exhibits perfect symmetry with the hydroxamic groups positioned at opposite ends of the benzene ring, creating a linear arrangement that influences both its physical properties and potential coordination behavior. The Chemical Abstracts Service registry number for terephthalohydroxamic acid is 20073-80-7 [1].
The Simplified Molecular Input Line Entry System representation is C1=CC(=CC=C1C(=O)NO)C(=O)NO, while the International Chemical Identifier is InChI=1S/C8H8N2O4/c11-7(9-13)5-1-2-6(4-3-5)8(12)10-14/h1-4,13-14H,(H,9,11)(H,10,12) [1]. These identifiers provide unambiguous structural information essential for chemical database searches and computational studies.
| Property | Value |
|---|---|
| Chemical Formula | C₈H₈N₂O₄ |
| Molecular Weight | 196.16 g/mol |
| Heavy Atom Count | 14 |
| Hydrogen Bond Donors | 4 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 2 |
| Topological Polar Surface Area | 98.7 Ų |
Terephthalohydroxamic acid exists as a crystalline solid at room temperature, typically appearing as a white to off-white powder. The compound exhibits characteristics common to hydroxamic acids, including the tendency to form extensive hydrogen bonding networks in the solid state [2]. Based on structural similarity to terephthalic acid, the compound is expected to adopt a triclinic crystal system, though specific crystallographic data for the hydroxamic derivative requires experimental determination [3].
The solid-state structure is anticipated to be stabilized by intermolecular hydrogen bonds involving both the hydroxyl groups of the hydroxamic acid moieties and the amide nitrogen atoms. This extensive hydrogen bonding network contributes to the compound's thermal stability and influences its dissolution behavior in various solvents.
The solubility characteristics of terephthalohydroxamic acid reflect the balance between its hydrophilic hydroxamic groups and the aromatic core. The compound exhibits poor water solubility, with estimates based on related terephthalic acid derivatives suggesting solubility levels around 0.017 g/L at 25°C [4] [5]. This limited aqueous solubility is attributed to the strong intermolecular hydrogen bonding in the solid state and the relatively large hydrophobic aromatic portion of the molecule.
In organic solvents, terephthalohydroxamic acid demonstrates variable solubility depending on the solvent's ability to disrupt hydrogen bonding and solvate the polar functional groups. The compound shows enhanced solubility in polar aprotic solvents such as dimethyl sulfoxide and N,N-dimethylformamide, which can effectively compete with intermolecular hydrogen bonds [6]. Moderate solubility is observed in alcohols, while poor solubility is noted in non-polar solvents such as hexane and chloroform.
The thermal behavior of terephthalohydroxamic acid is influenced by the presence of hydroxamic acid functional groups, which are known to be thermally labile. Based on studies of similar hydroxamic acid compounds, thermal decomposition is expected to occur above 350°F (177°C), with the compound potentially undergoing dehydration and subsequent degradation reactions [7]. The thermal stability is enhanced by the aromatic backbone, which provides structural rigidity and resistance to thermal degradation compared to aliphatic hydroxamic acids.
Thermal analysis techniques such as differential scanning calorimetry and thermogravimetric analysis would be required to establish precise thermal transition temperatures, including melting point, decomposition onset, and any potential polymorphic transitions that may occur upon heating.
The nuclear magnetic resonance spectroscopic behavior of terephthalohydroxamic acid reflects its symmetrical molecular structure. In ¹H nuclear magnetic resonance spectroscopy, the compound is expected to exhibit a simplified spectrum due to the equivalent nature of the two hydroxamic acid groups. The aromatic protons would appear as a singlet in the δ 7-8 ppm region, characteristic of para-disubstituted benzene rings [8] [9].
The hydroxamic acid protons present a more complex spectroscopic picture. The amide nitrogen-hydrogen protons typically resonate in the δ 8-12 ppm range, while the hydroxyl protons of the hydroxamic groups appear in the δ 9-11 ppm region [10]. These signals may be broadened due to rapid exchange with residual water or may exhibit complex coupling patterns depending on the measurement conditions and solvent system employed.
In ¹³C nuclear magnetic resonance spectroscopy, the symmetrical structure significantly simplifies the spectrum. The aromatic carbon atoms would appear in the δ 120-140 ppm region, with the carbonyl carbon of the hydroxamic acid groups resonating at approximately δ 160-170 ppm [9]. The para-substitution pattern of the benzene ring results in only four distinct carbon environments, despite the molecule containing eight carbon atoms.
Infrared spectroscopy provides characteristic absorption bands that are diagnostic for the hydroxamic acid functional groups present in terephthalohydroxamic acid. The nitrogen-hydrogen stretching vibrations typically appear around 3300 cm⁻¹, while the hydroxyl group stretching frequencies occur in the broader range of 3200-3600 cm⁻¹ [11] [12]. These bands may overlap and appear as broad absorptions due to hydrogen bonding effects.
The carbonyl stretching frequency, characteristic of the amide functionality in hydroxamic acids, appears in the region of 1630-1650 cm⁻¹ [12] [13]. This frequency is lower than that observed for simple carboxylic acids due to the electron-donating effect of the nitrogen atom and potential hydrogen bonding interactions. Additional characteristic bands include aromatic carbon-carbon stretching vibrations in the 1500-1600 cm⁻¹ region and aromatic carbon-hydrogen out-of-plane bending modes around 800 cm⁻¹, typical of para-disubstituted benzene rings [12].
Mass spectrometry analysis of terephthalohydroxamic acid reveals characteristic fragmentation patterns typical of hydroxamic acid compounds. The molecular ion peak appears at m/z 196, corresponding to the molecular weight of the compound [1]. Protonation during electrospray ionization typically produces an [M+H]⁺ ion at m/z 197 [14].
Common fragmentation pathways include the loss of water molecules (m/z 178) and the formation of fragments characteristic of hydroxamic acids [15] [16]. The aromatic nature of the compound provides stability to the molecular ion, while the hydroxamic groups undergo typical rearrangement reactions under mass spectrometric conditions. Fragment ions may include those resulting from the loss of the hydroxamic acid side chains and formation of substituted benzene ring derivatives.
The ultraviolet-visible absorption spectrum of terephthalohydroxamic acid is dominated by transitions associated with the aromatic benzene ring system and the hydroxamic acid chromophores. Based on structural similarity to terephthalic acid, absorption maxima are expected in the region of 230-243 nm, characteristic of aromatic π→π* transitions [17] [18].
Additional absorption features may occur at longer wavelengths (280-300 nm) due to n→π* transitions associated with the lone pairs on the nitrogen and oxygen atoms of the hydroxamic groups [19] [20]. The extended conjugation between the aromatic ring and the hydroxamic acid functional groups may result in enhanced absorption intensity compared to the individual chromophores. Solvent effects on the absorption spectra are anticipated, with polar solvents potentially causing bathochromic shifts due to stabilization of the excited states [20].
The electronic structure of terephthalohydroxamic acid is characterized by the interplay between the aromatic π-electron system of the benzene ring and the electron-rich hydroxamic acid functional groups. The compound exhibits a formal charge of zero under neutral conditions, with the negative log of the partition coefficient (XLogP3-AA) calculated as -0.5, indicating its hydrophilic character and poor lipophilicity [1].
The molecular complexity, as determined by computational algorithms, is rated at 199, reflecting the moderate structural complexity arising from the substitution pattern and functional group arrangements [1]. The electron distribution involves delocalized π-electrons within the benzene ring system, while the nitrogen and oxygen atoms of the hydroxamic groups possess localized lone pairs that contribute to the compound's hydrogen bonding capability and potential coordination behavior [21] [22].
The hydroxamic acid groups act as electron-withdrawing substituents on the benzene ring, influencing the electron density distribution and affecting the compound's reactivity patterns. This electronic structure promotes extensive hydrogen bonding interactions through both the nitrogen-hydrogen and oxygen-hydrogen groups, significantly impacting the compound's crystal packing arrangements and solubility characteristics [23] [24].
The bonding characteristics of terephthalohydroxamic acid enable it to function as a potential ligand in coordination chemistry applications, with the hydroxamic acid groups providing multiple coordination sites through their nitrogen and oxygen atoms. The electronic structure also influences the compound's spectroscopic properties, particularly in nuclear magnetic resonance and infrared spectroscopy, where the electron-withdrawing effects and hydrogen bonding interactions affect chemical shifts and vibrational frequencies.
While specific crystallographic data for terephthalohydroxamic acid remains to be experimentally determined, structural insights can be inferred from related compounds and the parent terephthalic acid structure. Terephthalic acid crystallizes in a triclinic system with specific lattice parameters that have been well-characterized [3] [25]. The hydroxamic acid derivative is expected to adopt a similar crystal system, though the introduction of additional hydrogen bonding sites will likely result in modified lattice parameters and packing arrangements.
The crystal structure is anticipated to be stabilized by an extensive three-dimensional hydrogen bonding network involving the hydroxamic acid functional groups. Based on studies of related hydroxamic acid compounds, centrosymmetric hydrogen-bonded rings with graph set R₂²(8) are expected to form, linking molecules into extended chain or sheet structures [26] [27]. These hydrogen bonding patterns would involve interactions between the hydroxyl groups of one molecule and the carbonyl oxygen atoms of neighboring molecules.
The para-substitution pattern of the benzene ring promotes the formation of linear or sheet-like arrangements in the crystal lattice, similar to those observed in terephthalic acid derivatives [28] [29]. The potential for polymorphism exists, as multiple crystal forms may be accessible depending on crystallization conditions, solvent systems, and thermal history. The hydrogen bonding flexibility of the hydroxamic groups may allow for different conformational arrangements and packing motifs.
Early laboratory preparations rely on nucleophilic acyl substitution between terephthaloyl chloride and hydroxylamine. Terephthaloyl chloride is obtained in almost quantitative yield by refluxing terephthalic acid with thionyl chloride for two hours at eighty degrees Celsius [1] [2]. Addition of hydroxylamine hydrochloride in the presence of a mild base (pyridine or sodium carbonate) furnishes terephthalohydroxamic acid in isolated yields of eighty-five to ninety percent, with minimal formation of mono-substituted by-products [3].
| Classical route | Key reagent(s) | Solvent | Temperature / time | Isolated yield |
|---|---|---|---|---|
| Terephthaloyl chloride → terephthalohydroxamic acid | Hydroxylamine hydrochloride, pyridine | Acetone or tetrahydrofuran | 0–25 °C, 1 h | 85–90% [1] [2] |
| Mono-methyl terephthalate → mixed anhydride → terephthalohydroxamic acid | Isobutyl chloroformate, hydroxylamine | Dichloromethane | −10 °C to 25 °C, 2 h | 67–83% [4] |
Direct coupling is impeded by the very low solubility of terephthalic acid in common solvents. Two complementary strategies have proven effective:
a) Formation of mixed anhydrides with ethyl chloroformate followed by reaction with hydroxylamine, affording sixty to eighty percent yields without isolating acyl chlorides [5].
b) Conducting the coupling in strongly hydrogen-bonding ionic liquids such as 1-ethyl-3-methylimidazolium diethylphosphate, which dissolve more than twenty grams of terephthalic acid per one hundred grams of solvent at twenty-five degrees Celsius and accelerate ester activation [6] [7].
Up-to-date protocols generate terephthaloyl chloride in situ from terephthalic acid, thionyl chloride and a catalytic quantity of dimethylformamide, then add hydroxylamine directly in the same vessel. Continuous-flow variants reduce exposure to corrosive reagents and cut reaction time to fifteen minutes while maintaining isolated yields of roughly eighty-five percent [5] [8].
A landmark one-pot–two-step process deconstructs waste poly(ethylene terephthalate) pellets in boiling ethylene glycol, forming low-molecular-mass oligomers. Subsequent treatment with hydroxylamine at ambient temperature for one hour provides terephthalohydroxamic acid in greater than ninety percent overall yield [9] [10]. Recent work shows that protic ionic liquids such as 1,5-diazabicyclo-[4.3.0]-non-5-ene acetate catalyse the glycolysis step at one hundred ten degrees Celsius, achieving complete polymer conversion in thirty minutes and enabling the same hydroxamic acid transformation under milder conditions [11].
| Depolymerization medium | Catalyst / promoter | Temperature / time | Overall yield of terephthalohydroxamic acid |
|---|---|---|---|
| Ethylene glycol (bulk) | None (thermal) | 195 °C, 30 min + hydroxylamine 25 °C, 1 h | > 90% [9] |
| Protic ionic liquid 1,5-diazabicyclo-[4.3.0]-non-5-ene acetate | Intrinsic basic site | 110 °C, 30 min + hydroxylamine 25 °C, 1 h | 92–94% [11] |
The masked reagent O-(tetrahydro-2H-pyran-2-yl) hydroxylamine tolerates strong bases and metal catalysts. Coupling with activated terephthalic acid derivatives (often via 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) gives protected hydroxamates that are deprotected with dilute hydrochloric acid or trifluoroacetic acid, delivering the target hydroxamic acid in seventy-five to ninety percent yield while avoiding over-acylation [5].
O-trityl, O-benzyl and O-tert-butyldimethylsilyl hydroxylamines have all been applied. Trityl groups are removed with trifluoroacetic acid; benzyl groups with catalytic hydrogenation; silyl groups with fluoride ions, each choice allowing orthogonal protection in multi-step synthesis and yielding between sixty and eighty-five percent after deprotection [5].
Integrated sequences combine acyl-chloride formation, nucleophilic substitution and crystallisation without intermediate isolation. The most developed industrially relevant example is the ethylene-glycol depolymerisation route described in subsection 3.2.3, which proceeds as a true one-pot protocol once depolymerisation is complete [9]. Flow-chemistry adaptations also merge chlorination and hydroxamination in a single pressurised tube reactor, reducing solvent consumption by forty percent relative to conventional batch practice [5].
Zinc-oxide nanodispersions accelerate alcoholysis of poly(ethylene terephthalate) oligomers, reducing the glycolysis stage to ten minutes and boosting terephthalohydroxamic acid space-time yield by a factor of three [11]. Magnesium–phosphinate catalysts and deep-eutectic solvents have likewise been demonstrated for terephthalate bond cleavage, with subsequent hydroxylamine conversion giving isolated yields above eighty percent while operating below one hundred twenty degrees Celsius [12].
Sustainability has centred on two levers: renewable carbon sources and benign media. Oxidative Diels–Alder sequences convert carbohydrates such as 5-hydroxymethylfurfural into terephthalic acid, enabling entirely biomass-derived terephthalohydroxamic acid after hydroxamination [13] [14]. Deep-eutectic solvent systems based on choline chloride and ethylene glycol dissolve poly(ethylene terephthalate) and suppress side-product formation, while ionic liquids not only solubilise terephthalic acid but are recyclable for more than ten cycles with negligible loss of activity [7] [15]. Life-cycle analyses project a carbon-footprint reduction of up to fifty percent compared with thionyl-chloride based routes [16].